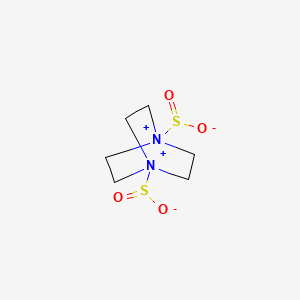

DABCO-Bis(sulfur dioxide)

Description

BenchChem offers high-quality DABCO-Bis(sulfur dioxide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DABCO-Bis(sulfur dioxide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWISEVUOFYXWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119752-83-9 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of DABCO-bis(sulfur dioxide) (DABSO), a stable and versatile solid surrogate for sulfur dioxide gas in organic synthesis.

Introduction

DABCO-bis(sulfur dioxide), commonly known as DABSO, is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1] This white, crystalline solid has emerged as a important reagent in organic synthesis, serving as a safe and easy-to-handle substitute for gaseous sulfur dioxide.[2][3][4] The challenges and hazards associated with measuring and dispensing toxic and corrosive sulfur dioxide gas have historically limited its broader application in laboratory and industrial settings.[4] DABSO overcomes these limitations by providing a bench-stable, solid source of SO2, enabling precise stoichiometry and simplifying reaction setups.

This technical guide provides a comprehensive overview of DABCO-bis(sulfur dioxide), including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, quantitative data on its reactivity, and essential safety information. The guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this reagent for the synthesis of sulfur-containing compounds, particularly sulfonamides, sulfamides, and other related functionalities prevalent in medicinal chemistry.

Physicochemical Properties

DABSO is a hygroscopic solid that is moderately soluble in polar aprotic solvents.[1] Its key physical and spectral data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | |

| Molecular Weight | 240.30 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 112–114 °C (decomposition) | [1] |

| 180 °C (decomposition) | ||

| 141–143 °C | [5] | |

| Solubility | Soluble in water. Moderately soluble in DMF and acetonitrile. Poorly soluble in hexane. | [1] |

| Infrared (IR) (KBr) | ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹ | [1] |

| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons) | [1] |

| ¹³C NMR (CD₃OD) | δ 45.6 ppm | [5] |

| ¹H NMR (CD₃OD) | δ 3.21 ppm (s) | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of DABSO and its application in the preparation of sulfonamides are provided below. These protocols are based on established literature procedures and offer reliable methods for laboratory-scale preparations.

Synthesis of DABCO-Bis(sulfur dioxide) (DABSO)

Two convenient methods for the synthesis of DABSO are presented. The first utilizes sodium sulfite as a safe and readily available source of sulfur dioxide, while the second employs a commercially available Karl-Fischer reagent.

Method 1: From Sodium Sulfite in a Two-Chamber Reactor [2]

This procedure offers a safe and convenient route to multigram quantities of DABSO without the direct handling of sulfur dioxide gas.

-

Apparatus: A two-chamber reactor with a means for stirring in each chamber.

-

Procedure:

-

Charge one chamber (Chamber A) with 1,4-diazabicyclo[2.2.2]octane (DABCO) (5.050 g, 45 mmol) and a Teflon-coated stir bar.

-

Charge the second chamber (Chamber B) with sodium sulfite (Na₂SO₃) (12.480 g, 99 mmol, 2.2 equiv) and a stir bar.

-

Seal both chambers and evacuate and backfill with nitrogen three times.

-

Add 60 mL of THF to Chamber A and 40 mL of water to Chamber B via syringe under a positive nitrogen atmosphere.

-

After stirring for 10 minutes at room temperature, gradually add sulfuric acid (H₂SO₄, 6 mL) to Chamber B via a syringe pump over 2 hours.

-

Continue stirring the mixtures overnight at room temperature.

-

Remove the solution from Chamber B. Transfer the suspension from Chamber A to a sintered-glass funnel and filter under reduced pressure.

-

Wash the collected white solid five times with 50 mL of diethyl ether.

-

Dry the product in a desiccator under vacuum overnight to yield DABSO as a white powder (10.75 g, 99% yield).

-

Method 2: From Karl-Fischer Reagent [3]

This method provides a rapid and efficient synthesis of DABSO using a common laboratory reagent as the sulfur dioxide source.

-

Apparatus: An oven-dried, 500-mL round-bottomed flask with a magnetic stir bar and a rubber septum.

-

Procedure:

-

Add DABCO (15.0 g, 134 mmol) to the flask. Evacuate and backfill with argon three times.

-

Introduce 180 mL of dry THF via syringe under a positive argon pressure.

-

Cool the flask in an ice bath. Add Karl-Fischer reagent (solution A, containing pyridine and sulfur dioxide in methanol, ~120 mL) dropwise via syringe over 30 minutes. A precipitate will form.

-

Stir the suspension for an additional 30 minutes at 0 °C, then remove the ice bath and stir for 3 hours at room temperature.

-

Filter the suspension through a sintered-glass funnel under reduced pressure.

-

Re-slurry the collected solid in 200 mL of diethyl ether and stir for 15 minutes. Filter again. Repeat this washing procedure twice.

-

Dry the hygroscopic solid in a desiccator under vacuum for 12 hours to afford DABSO as a colorless powder (30.9-31.0 g, 96-97% yield).

-

Synthesis of Sulfonamides using DABSO

DABSO serves as an excellent SO₂ surrogate for the one-pot synthesis of sulfonamides from Grignard reagents.

General Procedure for the One-Pot Preparation of Sulfonamides [4]

-

Apparatus: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septa, and a thermometer.

-

Procedure:

-

Add DABSO (e.g., 8.4 g, 35.0 mmol for a 28 mmol scale reaction) to the flask under an argon atmosphere.

-

Add dry solvent (e.g., THF).

-

Cool the suspension to the desired temperature (e.g., -40 to -50 °C).

-

Slowly add the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) via syringe.

-

After the addition is complete, add sulfuryl chloride (SO₂Cl₂) slowly, maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature.

-

Add the desired amine (e.g., piperidine).

-

After the reaction is complete, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

-

Quantitative Data

The following tables summarize the scope and yields for the synthesis of various sulfonamides and sulfamides using DABSO, demonstrating its broad applicability.

Table 1: Scope of the One-Pot Preparation of Sulfonamides Using DABSO[4]

| Entry | Grignard Reagent | Amine | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Morpholine | N-Phenylsulfonylmorpholine | 67 |

| 2 | Phenylmagnesium bromide | Piperidine | N-Phenylsulfonylpiperidine | 75 |

| 3 | Phenylmagnesium bromide | Pyrrolidine | N-Phenylsulfonylpyrrolidine | 71 |

| 4 | Phenylmagnesium bromide | Diethylamine | N,N-Diethylbenzenesulfonamide | 65 |

| 5 | Phenylmagnesium bromide | Allylamine | N-Allylbenzenesulfonamide | 58 |

| 6 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 62 |

| 7 | 4-Methoxyphenylmagnesium bromide | Morpholine | N-(4-Methoxyphenyl)sulfonylmorpholine | 80 |

| 8 | 4-Chlorophenylmagnesium bromide | Morpholine | N-(4-Chlorophenyl)sulfonylmorpholine | 72 |

| 9 | 2-Thienylmagnesium bromide | Morpholine | N-(2-Thienyl)sulfonylmorpholine | 50 |

| 10 | Benzylmagnesium chloride | Morpholine | N-Benzylsulfonylmorpholine | 68 |

| 11 | Allylmagnesium bromide | Morpholine | N-Allylsulfonylmorpholine | 55 |

| 12 | Isopropylmagnesium chloride | Morpholine | N-Isopropylsulfonylmorpholine | 60 |

Table 2: Sulfamide Preparation Using DABSO[4]

| Entry | Aniline | Product | Yield (%) |

| 1 | Aniline | N,N'-Diphenylsulfamide | 63 |

| 2 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 75 |

| 3 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |

| 4 | 3-Fluoroaniline | N,N'-Bis(3-fluorophenyl)sulfamide | 55 |

| 5 | 2-Methylaniline | N,N'-Di-o-tolylsulfamide | 40 |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of DABSO and a key reaction pathway for the preparation of sulfonamides.

References

DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the structure, properties, and applications of DABSO, a versatile and stable sulfur dioxide surrogate in modern organic synthesis.

DABCO-bis(sulfur dioxide), commonly known as DABSO, has emerged as a pivotal reagent in organic chemistry, offering a safe and convenient alternative to gaseous sulfur dioxide. This stable, colorless solid has streamlined the synthesis of a wide array of sulfur-containing compounds, making it an invaluable tool for researchers in medicinal chemistry and materials science. This technical guide provides a thorough overview of DABSO, encompassing its structural characteristics, physicochemical properties, and diverse applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Structure and Bonding

DABSO is a charge-transfer complex formed between one molecule of 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2][3] The interaction involves the lone pair of electrons on the nitrogen atoms of the DABCO framework donating to the electrophilic sulfur atoms of the sulfur dioxide molecules.

X-ray crystallography has confirmed the molecular structure of DABSO, revealing the N-S bond distances to be approximately 2.0958 Å and 2.1732 Å.[4] This adduct formation renders the otherwise gaseous and hazardous sulfur dioxide into a manageable solid form.

Physicochemical Properties

DABSO is a bench-stable, colorless crystalline solid that is easy to handle and store under an inert atmosphere at room temperature.[3] Its stability and solid nature represent a significant advantage over the challenges associated with using gaseous sulfur dioxide.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C6H12N2O4S2 | [1][5] |

| Molecular Weight | 240.30 g/mol | [1][5] |

| Appearance | White to off-white powder/crystal | [6][7] |

| Melting Point | 112–114 °C (decomposition) or 180 °C (decomposition) | [1][6] |

| Solubility | Soluble in water; moderately soluble in DMF and acetonitrile; poorly soluble in hexane. | [1][6] |

| Storage | 2-8°C, under inert gas | [8] |

Spectroscopic Data

The structural features of DABSO have been further elucidated by various spectroscopic techniques.

| Spectroscopic Data | Value | Reference(s) |

| Infrared (IR) (KBr) | νSO2 asymmetric stretch at 1320 cm⁻¹, symmetric stretch at 1145 cm⁻¹ | [1] |

| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons) | [1] |

Synthesis of DABSO

DABSO is prepared by the direct reaction of DABCO with sulfur dioxide. The process typically involves bubbling condensed sulfur dioxide gas through a solution of DABCO at low temperatures.[9][10] This straightforward preparation has made DABSO commercially available and readily accessible for synthetic applications.[9]

Figure 1. Simplified workflow for the synthesis of DABSO.

Applications in Organic Synthesis

DABSO's primary utility lies in its function as a solid surrogate for sulfur dioxide, enabling a variety of transformations under milder and more controlled conditions.[11] It has been successfully employed in the synthesis of key functional groups containing sulfur.

Synthesis of Sulfonamides

A prominent application of DABSO is in the one-pot synthesis of sulfonamides, a crucial functional group in many pharmaceuticals.[4] The reaction typically involves the treatment of a Grignard reagent with DABSO to form a sulfinate intermediate, which is then reacted with an aminating agent.[3][4]

Experimental Protocol: One-Pot Preparation of Sulfonamides

-

To a solution of the Grignard reagent in an appropriate solvent (e.g., THF), add DABSO portion-wise at a low temperature (e.g., -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Add sulfuryl chloride to the mixture, followed by the desired amine.

-

After stirring, the reaction is quenched, and the sulfonamide product is isolated and purified using standard techniques.[4]

Figure 2. Reaction pathway for sulfonamide synthesis using DABSO.

Synthesis of Sulfamides

DABSO can also be used to synthesize sulfamides by reacting it with anilines in the presence of iodine.[3][4] This method provides a convenient route to N,N'-diaryl-substituted sulfamides.

Experimental Protocol: Sulfamide Preparation

-

A mixture of the aniline, DABSO, and iodine is prepared in a suitable solvent (e.g., acetonitrile).

-

The reaction is typically heated to facilitate the conversion.

-

Upon completion, the reaction mixture is worked up to isolate the desired sulfamide product.[4]

Cheletropic Additions

DABSO undergoes cheletropic addition reactions with conjugated dienes to form sulfolenes.[2][3][4] This reaction demonstrates DABSO's ability to participate in pericyclic reactions as a sulfur dioxide equivalent.

Experimental Protocol: Cheletropic Addition with 2,3-Dimethylbutadiene

-

DABSO is heated with an excess of 2,3-dimethylbutadiene in a pressure tube at elevated temperatures (e.g., 120 °C).

-

The resulting sulfolene product is then isolated and purified.[4]

Transition Metal-Catalyzed Reactions

DABSO has proven to be an effective SO₂ source in various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for instance, have been developed to synthesize N-aminosulfonamides from aryl halides, DABSO, and hydrazines.[12] These methodologies have expanded the scope of sulfonyl-containing compound synthesis.

Figure 3. General scheme for transition metal-catalyzed reactions with DABSO.

Safety and Handling

While DABSO is significantly safer to handle than gaseous sulfur dioxide, appropriate safety precautions should still be observed. It is a flammable solid and can cause skin and eye irritation.[8] It should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[13]

Conclusion

DABCO-bis(sulfur dioxide) has established itself as an indispensable reagent in modern organic synthesis. Its solid, stable nature provides a safe and convenient means of incorporating the sulfonyl group into a diverse range of organic molecules. The applications of DABSO in the synthesis of sulfonamides, sulfamides, and other sulfur-containing heterocycles are of significant interest to the pharmaceutical and materials science industries. The continued development of novel synthetic methodologies utilizing DABSO is expected to further expand its utility and impact on chemical research.

References

- 1. Dabso () for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. afinitica.com [afinitica.com]

- 5. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]

- 7. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 1,4-ジアザビシクロ[2.2.2]オクタンビス(二酸化硫黄)付加物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. DABSO - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

DABCO-bis(sulfur dioxide), commonly referred to as DABSO, is a stable, colorless, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a wide array of organic syntheses. This charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide offers significant advantages over the direct use of SO2 gas, which is toxic and difficult to handle. This guide provides an in-depth overview of the synthesis of DABSO, its characterization, and its utility in key synthetic transformations, with a focus on experimental details and quantitative data.

Synthesis of DABCO-Bis(sulfur dioxide) (DABSO)

The preparation of DABSO can be achieved through several methods, primarily involving the reaction of DABCO with a source of sulfur dioxide. Two prominent methods are detailed below.

Synthesis via Direct Reaction with Sulfur Dioxide Gas

This method involves the direct reaction of DABCO with condensed or bubbled sulfur dioxide gas at low temperatures. While effective, it requires the handling of toxic SO2 gas.

Synthesis Using a Two-Chamber System with Sodium Sulfite

A safer and more convenient laboratory-scale synthesis utilizes a two-chamber apparatus where sulfur dioxide is generated in situ from sodium sulfite and consumed in a separate chamber containing DABCO. This closed system mitigates the risks associated with handling gaseous SO2.[1]

Experimental Protocols

Preparation of DABSO using Karl-Fischer Reagent

This procedure offers a convenient route to DABSO by utilizing a commercially available Karl-Fischer reagent as the sulfur dioxide source.[2]

Materials:

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous Tetrahydrofuran (THF)

-

Karl-Fischer reagent (pyridine-sulfur dioxide solution)

-

Anhydrous diethyl ether

Procedure:

-

An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is cooled to room temperature under vacuum.

-

DABCO (15.0 g, 134 mmol) is added to the flask, which is then evacuated and back-filled with argon three times.

-

Dry THF (180 mL) is introduced via syringe under a positive argon pressure, and the mixture is stirred until the DABCO dissolves.

-

The Karl-Fischer reagent is added dropwise to the stirred DABCO solution at room temperature. A colorless precipitate of DABSO forms almost immediately.

-

The resulting suspension is stirred for an additional 30 minutes at room temperature.

-

The solid product is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield DABSO as a colorless powder.

Physical and Spectroscopic Data:

-

Melting Point: 141-143 °C[2]

-

Infrared (IR) ν (cm-1): 3400, 2962, 2892, 2802, 1651, 1465, 1324, 1178, 1053, 999, 949, 842, 804, 785, 718[2]

-

¹H NMR (400 MHz, CD₃OD) δ: 3.21 (s)[2]

Applications in Organic Synthesis

DABSO has proven to be a versatile reagent, effectively replacing gaseous SO2 in a variety of important transformations, including the synthesis of sulfonamides, sulfamides, and sulfolenes.[3][4][5][6][7][8][9][10]

One-Pot Preparation of Sulfonamides

DABSO can be used in a one-pot synthesis of sulfonamides from Grignard reagents. The intermediate sulfinate is generated and then converted in situ to the desired sulfonamide.[3][4]

Experimental Workflow for Sulfonamide Synthesis

Caption: One-pot sulfonamide synthesis workflow.

Quantitative Data for Sulfonamide Synthesis

| Entry | Grignard Reagent | Amine | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 75 |

| 2 | 4-Methoxyphenylmagnesium bromide | Morpholine | 4-((4-Methoxyphenyl)sulfonyl)morpholine | 82 |

| 3 | 2-Thienylmagnesium bromide | Piperidine | 1-((Thiophen-2-yl)sulfonyl)piperidine | 65 |

| 4 | Naphthylmagnesium bromide | Aniline | N-Phenylnaphthalene-1-sulfonamide | 78 |

Reaction conditions: Grignard reagent (1.0 equiv), DABSO (2.5 equiv), THF, 40 °C, 1 h, then sulfuryl chloride (1.2 equiv), followed by amine (2.0 equiv).[3]

Preparation of Sulfamides

DABSO facilitates the synthesis of sulfamides through its reaction with anilines in the presence of iodine.[3][4]

Experimental Workflow for Sulfamide Synthesis

Caption: General workflow for sulfamide synthesis.

Quantitative Data for Sulfamide Synthesis

| Entry | Aniline | Product | Yield (%) |

| 1 | Aniline | N,N'-Diphenylsulfamide | 70 |

| 2 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |

| 3 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 75 |

Reaction conditions: Aniline (1.0 equiv), DABSO (2.0 equiv), Iodine (1.0 equiv).[3]

Cheletropic Addition Reactions

DABSO undergoes cheletropic addition with dienes to form sulfolenes, demonstrating its ability to act as a direct SO2 equivalent in pericyclic reactions.[3][4]

Reaction Scheme for Sulfolene Synthesis

Caption: Cheletropic addition of DABSO to a diene.

Heating DABSO with an excess of 2,3-dimethylbutadiene at 120 °C in a pressure tube results in an 80% yield of the corresponding sulfolene product.[3]

Transition Metal-Catalyzed Reactions

DABSO is also employed in transition metal-catalyzed cross-coupling reactions to incorporate the sulfonyl group into organic molecules.[11] For instance, palladium-catalyzed reactions of aryl iodides, DABSO, and N,N-dialkyl hydrazines yield N-aminosulfonamides.[11]

Logical Relationship in Palladium-Catalyzed Aminosulfonylation

Caption: Components of Pd-catalyzed aminosulfonylation.

Conclusion

DABCO-bis(sulfur dioxide) is a highly valuable reagent for modern organic synthesis, providing a safe and easy-to-handle alternative to gaseous sulfur dioxide. Its utility in the preparation of key sulfur-containing functional groups, such as sulfonamides and sulfamides, makes it particularly relevant to drug discovery and development. The experimental protocols and quantitative data presented herein demonstrate the efficiency and broad applicability of DABSO in a range of synthetic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. afinitica.com [afinitica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]

- 7. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Item - DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation - figshare - Figshare [figshare.com]

- 11. tcichemicals.com [tcichemicals.com]

The Advent and Application of DABSO: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The handling of gaseous sulfur dioxide in synthetic chemistry has long presented significant safety and logistical challenges. The discovery of 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide), commonly known as DABSO, has revolutionized the field by providing a stable, solid, and safe surrogate for SO₂. This technical guide provides an in-depth exploration of the discovery, history, and diverse applications of the DABSO reagent. It includes detailed experimental protocols for its synthesis and its use in the formation of crucial sulfur-containing functional groups, quantitative data from key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Discovery and History: A Safer Alternative to Gaseous SO₂

The challenge of incorporating sulfur dioxide into organic molecules, despite its importance in forming sulfonamides, sulfones, and other valuable motifs, was historically hampered by the difficulty of handling the toxic and corrosive SO₂ gas. A significant breakthrough came with the development of DABSO, a stable, crystalline solid that serves as a convenient source of sulfur dioxide.[1] DABSO is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[2] Its introduction has enabled the development of a wide array of new synthetic methodologies, particularly in the realm of transition metal-catalyzed reactions.[3]

The first description of DABSO's utility as a safer and more convenient source of SO₂ in chemical reactions appeared in the early 2010s.[4] This innovation paved the way for the first efficient transition metal-catalyzed cross-coupling reactions involving the incorporation of sulfur dioxide.[3] Early work focused on palladium-catalyzed reactions to produce N-aminosulfonamides from aryl iodides and hydrazines.[3] Since then, the applications of DABSO have expanded significantly to include the synthesis of sulfones, sulfonyl fluorides, and a variety of other sulfur-containing compounds through palladium, copper, and other transition metal-catalyzed processes, as well as radical-mediated reactions.[3][5]

Physicochemical Properties and Synthesis of DABSO

DABSO is a colorless, air-stable crystalline solid with a decomposition temperature of 200 °C.[3] It is typically stored under an inert atmosphere at room temperature.[3] The active SO₂ content is approximately 50% by weight.[2]

Synthesis of DABSO

Several methods for the synthesis of DABSO have been reported, offering convenient and scalable routes to this valuable reagent.

Protocol 1: Synthesis from DABCO and Karl-Fischer Reagent

This method provides a safe and inexpensive route to DABSO using a commercially available Karl-Fischer reagent as the sulfur dioxide source.[6]

-

Materials: 1,4-diazabicyclo[2.2.2]octane (DABCO), dry Tetrahydrofuran (THF), Karl-Fischer reagent.

-

Procedure:

-

In an oven-dried flask under an argon atmosphere, dissolve DABCO (1.0 equiv) in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Karl-Fischer reagent dropwise over 30 minutes. Precipitation of DABSO is typically observed shortly after the addition begins.

-

After the addition is complete, stir the suspension at 0 °C for an additional 30 minutes, then remove the ice bath and stir at room temperature for 3 hours.

-

Filter the suspension under reduced pressure and wash the resulting white solid with diethyl ether.

-

The solid can be further purified by re-slurrying in diethyl ether.

-

Dry the final product under vacuum to afford DABSO as a colorless powder.[6]

-

Protocol 2: Synthesis using Sodium Sulfite as the SO₂ Source

This convenient method utilizes a two-chamber setup to generate sulfur dioxide from sodium sulfite, which is then trapped by DABCO in a separate chamber. This closed system enhances safety by avoiding the handling of gaseous SO₂.[7][8]

-

Materials: Sodium sulfite, sulfuric acid, 1,4-diazabicyclo[2.2.2]octane (DABCO), suitable solvent (e.g., THF).

-

Procedure:

-

Set up a two-chamber apparatus where one chamber is for the generation of SO₂ and the other for the synthesis of DABSO.

-

In the generation chamber, gradually add sulfuric acid to sodium sulfite to produce SO₂ gas.

-

The generated SO₂ is passed into the second chamber containing a solution of DABCO.

-

The reaction is performed at room temperature.

-

The precipitated DABSO is collected by filtration, washed, and dried.

-

This method has been successfully scaled up to a 10 g scale with a quantitative yield.[7][8]

-

Applications in Organic Synthesis

DABSO has emerged as a versatile reagent for the synthesis of a wide range of sulfur-containing compounds. The following sections detail its application in key synthetic transformations.

Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry. DABSO provides several efficient routes for its construction.

Protocol 3: One-Pot Synthesis of Sulfonamides from Organometallic Reagents

This protocol describes a one-pot synthesis of sulfonamides by combining an organometallic reagent, DABSO, and an amine under oxidative conditions.[9][10]

-

Materials: Organometallic reagent (e.g., Grignard or organolithium reagent), DABSO, amine, sodium hypochlorite (bleach), THF.

-

Procedure:

-

To a suspension of DABSO (0.5 equiv) in anhydrous THF at room temperature, add the organometallic reagent (1.0 equiv) dropwise. Stir the mixture for 30 minutes to form the metal sulfinate.

-

In a separate flask, prepare a solution of the amine.

-

To the sulfinate solution, add the amine followed by an aqueous solution of sodium hypochlorite.

-

Stir the reaction at room temperature.

-

Upon completion, perform a standard aqueous workup and purify the product by chromatography.

-

Table 1: Synthesis of Sulfonamides using DABSO and Organometallic Reagents

| Organometallic Reagent | Amine | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Morpholine | N-(phenylsulfonyl)morpholine | 75 | [10] |

| 4-Methoxyphenylmagnesium bromide | Piperidine | 1-((4-methoxyphenyl)sulfonyl)piperidine | 81 | [10] |

| n-Butyllithium | Benzylamine | N-benzylbutane-1-sulfonamide | 65 | [10] |

| 2-Thienyllithium | Diethylamine | N,N-diethylthiophene-2-sulfonamide | 58 | [10] |

Protocol 4: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides

This three-component coupling reaction unites an aryl iodide, a hydrazine, and DABSO to form N-aminosulfonamides.[3][11]

-

Materials: Aryl iodide, N,N-dialkylhydrazine, DABSO, Pd(OAc)₂, P(t-Bu)₃·HBF₄, DABCO, solvent (e.g., 1,4-dioxane).

-

Procedure:

-

In a reaction vessel, combine the aryl iodide (1.0 equiv), N,N-dialkylhydrazine (1.5 equiv), DABSO (0.6 equiv), Pd(OAc)₂ (10 mol%), P(t-Bu)₃·HBF₄ (20 mol%), and DABCO.

-

Add the solvent and heat the mixture at 80 °C for 12 hours.

-

After cooling to room temperature, perform a workup and purify the product by column chromatography.[11]

-

Table 2: Palladium-Catalyzed Synthesis of N-Aminosulfonamides

| Aryl Iodide | Hydrazine | Product | Yield (%) | Reference |

| 4-Iodotoluene | N,N-Dimethylhydrazine | N,N,4-trimethylbenzenesulfonohydrazide | 85 | [11] |

| 1-Iodo-4-methoxybenzene | N-Aminomorpholine | 4-methoxy-N-morpholinobenzenesulfonamide | 92 | [11] |

| 2-Iodothiophene | N,N-Diethylhydrazine | N,N-diethylthiophene-2-sulfonohydrazide | 68 | [11] |

Synthesis of Sulfones

Sulfones are another important class of compounds in medicinal and materials chemistry. DABSO facilitates their synthesis through various catalytic systems.

Protocol 5: Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis

This method allows for the convergent synthesis of diaryl sulfones from an organolithium species, an aryl halide, and DABSO.[12]

-

Materials: Aryllithium reagent, aryl halide, DABSO, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a Xantphos-type ligand), solvent (e.g., THF).

-

Procedure:

-

Generate the aryllithium reagent in situ or use a commercial solution.

-

Add the aryllithium to a suspension of DABSO in THF to form the lithium sulfinate.

-

To this mixture, add the aryl halide, palladium catalyst, and ligand.

-

Heat the reaction mixture until the starting materials are consumed.

-

After workup, purify the sulfone product by chromatography.

-

Table 3: Palladium-Catalyzed Synthesis of Diaryl Sulfones

| Aryllithium Reagent | Aryl Halide | Product | Yield (%) | Reference |

| Phenyllithium | 3-Bromoanisole | 1-methoxy-3-(phenylsulfonyl)benzene | 78 | [12] |

| 4-(Trifluoromethyl)phenyllithium | 3-Bromoanisole | 1-methoxy-3-((4-(trifluoromethyl)phenyl)sulfonyl)benzene | 85 | [12] |

| 2-Thienyllithium | 4-Bromotoluene | 2-(p-tolylsulfonyl)thiophene | 72 | [12] |

Synthesis of Sulfonyl Fluorides

Protocol 6: Copper-Catalyzed Three-Component Synthesis of Arenesulfonyl Fluorides

This protocol utilizes arylhydrazine hydrochlorides as aryl radical precursors in a copper-catalyzed reaction with DABSO and a fluorine source.[13]

-

Materials: Arylhydrazine hydrochloride, DABSO, N-fluorobenzenesulfonimide (NFSI), copper catalyst (e.g., CuI), solvent (e.g., MeCN).

-

Procedure:

-

Combine the arylhydrazine hydrochloride (1.0 equiv), DABSO (1.2 equiv), NFSI (1.5 equiv), and CuI (10 mol%) in a reaction vessel.

-

Add the solvent and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform a standard workup and purify the arenesulfonyl fluoride product.

-

Table 4: Copper-Catalyzed Synthesis of Arenesulfonyl Fluorides

| Arylhydrazine Hydrochloride | Product | Yield (%) | Reference |

| Phenylhydrazine hydrochloride | Benzenesulfonyl fluoride | 78 | [13] |

| 4-Methylphenylhydrazine hydrochloride | 4-Methylbenzenesulfonyl fluoride | 85 | [13] |

| 4-Chlorophenylhydrazine hydrochloride | 4-Chlorobenzenesulfonyl fluoride | 72 | [13] |

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the processes involving DABSO.

Synthesis of DABSO Workflow

Caption: Workflow for a two-chamber synthesis of DABSO.

Palladium-Catalyzed Aminosulfonylation

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,4-二氮杂二环[2.2.2]辛烷二(二氧化硫)加合物 ≥95% (sulfur, elemental analysis) | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]

- 5. DABSO - A Reagent to Revolutionize Organosulfur Chemistry | Department of Chemistry [chem.ox.ac.uk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Item - A Convenient Multigram Synthesis of DABSO Using Sodium Sulfite as SO2 Source - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]

- 12. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: Physical and Chemical Properties of DABSO

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). It includes detailed data, experimental protocols, and visualizations to support its application in research and development, particularly in the synthesis of molecules with potential therapeutic value.

Core Physical and Chemical Properties

DABSO is a stable, crystalline solid that serves as a convenient and safer surrogate for gaseous sulfur dioxide in a variety of chemical transformations.[1][2] Its physical and chemical characteristics are pivotal to its handling, storage, and reactivity.

Physical Properties

DABSO is a white to off-white, hygroscopic crystalline solid.[3] Its solid nature allows for easier handling and precise measurement compared to gaseous SO₂.

Table 1: Physical Properties of DABSO

| Property | Value |

| Appearance | White to almost white powder/crystal |

| Molecular Formula | C₆H₁₂N₂O₄S₂ |

| Molecular Weight | 240.30 g/mol |

| Melting Point | 112–114°C (decomposition)[3] |

| Solubility | Moderately soluble in polar aprotic solvents like DMF and acetonitrile; poorly soluble in nonpolar solvents such as hexane.[3] |

Chemical Properties

The chemical utility of DABSO is dominated by its ability to release sulfur dioxide upon heating, which can then be used in situ for various chemical reactions.[4]

-

SO₂ Surrogate: DABSO is a charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[5][6] It is primarily valued as a stable, solid source of SO₂.[1][2]

-

Reactivity: Upon thermal decomposition, DABSO releases SO₂ which can then participate in reactions to form sulfones, sulfonamides, and other sulfur-containing compounds.[1][7][8] It is widely used in palladium-catalyzed cross-coupling reactions.[9]

-

Stability: DABSO is a bench-stable solid under standard laboratory conditions, making it a safer alternative to handling toxic and corrosive SO₂ gas.[1][2]

Experimental Protocols

The following sections detail standardized methods for the characterization and use of DABSO.

Determination of Melting Point

Objective: To determine the melting point and decomposition temperature of DABSO.

Methodology:

-

A small amount of dry DABSO is finely powdered and packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) near the expected melting point.[1]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies (or decomposes, as indicated by color change or gas evolution) are recorded as the melting range.

Assessment of Solubility

Objective: To qualitatively determine the solubility of DABSO in various solvents.

Methodology:

-

Add approximately 10 mg of DABSO to 1 mL of the test solvent in a small test tube or vial at room temperature.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid completely dissolves, it is deemed "soluble." If it partially dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

In Situ Generation and Reaction of Sulfur Dioxide

Objective: To utilize DABSO as an SO₂ source in a representative sulfonamide synthesis.

Methodology:

-

In a reaction vessel under an inert atmosphere, a solution of an organometallic reagent (e.g., a Grignard reagent) is prepared in a suitable solvent.[1]

-

DABSO is added to this solution, leading to the formation of a sulfinate intermediate.[1]

-

The reaction mixture is then treated with an aminating agent and an oxidant (e.g., an amine and sodium hypochlorite) to yield the corresponding sulfonamide.

-

The product is then isolated and purified using standard techniques such as extraction and chromatography.

Mandatory Visualizations

The following diagrams illustrate key aspects of DABSO's chemistry and application.

Caption: Thermal decomposition of DABSO to release DABCO and sulfur dioxide.

Caption: A generalized workflow for the one-pot synthesis of sulfonamides using DABSO.

Relevance to Drug Development

While there is no evidence for direct biological signaling pathways involving DABSO, its utility in drug development is significant. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, and DABSO provides a convenient route to synthesize novel sulfonamide-containing molecules for screening and development.[4][5][8] Similarly, sulfones, which are present in numerous biologically active compounds, can be readily synthesized using DABSO.[7] The use of DABSO allows for the efficient and controlled introduction of the sulfonyl group, facilitating the exploration of chemical space in the search for new therapeutic agents.

References

- 1. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DABSO - Enamine [enamine.net]

- 3. DABCO - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. afinitica.com [afinitica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1,4-Diazabicyclo(2.2.2)octan | 280-57-9 [m.chemicalbook.com]

DABCO-Bis(sulfur dioxide) as a charge-transfer complex

An In-depth Technical Guide to DABCO-Bis(sulfur dioxide) as a Charge-Transfer Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

DABCO-bis(sulfur dioxide), commonly known by the acronym DABSO, is a 1:2 charge-transfer complex formed between the bicyclic tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) and sulfur dioxide (SO₂).[1][2] This compound manifests as a bench-stable, colorless, microcrystalline solid that is notable for its role as a convenient and safe solid surrogate for gaseous sulfur dioxide.[3][4] The hazardous nature and difficult handling of gaseous SO₂ have historically limited its application in organic synthesis.[4] DABSO effectively circumvents these challenges, providing a readily handleable reagent for the controlled introduction of the SO₂ moiety into a wide array of organic molecules.[5] Its utility has been prominently demonstrated in the synthesis of pharmaceutically relevant functional groups, including sulfonamides, sulfamides, and sulfones.[3][6]

Molecular Structure and Charge-Transfer Interaction

The stability and reactivity of DABSO originate from its structure as a Lewis acid-base adduct. The two sterically unhindered nitrogen atoms of the DABCO molecule, each possessing a lone pair of electrons, act as Lewis bases. They donate electron density to the electrophilic sulfur atoms of two SO₂ molecules, which act as Lewis acids.[7] This interaction, depicted in Figure 1, is a classic example of a charge-transfer complex, where electron density is transferred from the highest occupied molecular orbital (HOMO) of the donor (DABCO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (SO₂).

This charge transfer results in the formation of two new nitrogen-sulfur (N-S) bonds. X-ray crystallographic analysis has confirmed the molecular structure, revealing N–S bond distances of 2.0958(14) Å and 2.1732(15) Å.[3] The formation of the N–S bond leads to a concomitant weakening of the sulfur-oxygen (S-O) bonds in the SO₂ moieties, which is a key factor in the complex's reactivity and can be observed spectroscopically.

References

- 1. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of DABCO-Bis(sulfur dioxide): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties and synthesis of DABCO-bis(sulfur dioxide), a stable, crystalline solid that serves as a convenient surrogate for gaseous sulfur dioxide in a variety of chemical transformations. This document compiles available quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic workflow to support its application in research and development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for DABCO-bis(sulfur dioxide), also known as DABSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | CD₃OD | 3.21 | Singlet |

| ¹³C | CD₃OD | 45.6 |

Table 1: NMR Spectroscopic Data for DABCO-bis(sulfur dioxide). [1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) |

| 3400 |

| 2962 |

| 2892 |

| 2802 |

| 1651 |

| 1465 |

| 1324 |

| 1178 |

| 1053 |

| 999 |

| 949 |

| 842 |

| 804 |

| 785 |

| 718 |

Table 2: Infrared (IR) Absorption Peaks for DABCO-bis(sulfur dioxide). [1]

Raman Spectroscopy

Experimental Protocols

The following protocols are based on established and reliable synthetic procedures.

Synthesis of DABCO-bis(sulfur dioxide)

This procedure outlines a safe and efficient method for the preparation of DABSO using a commercially available Karl-Fischer reagent as the sulfur dioxide source.[1]

Materials and Equipment:

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Karl-Fischer reagent (pyridine-sulfur dioxide solution)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Oven-dried 500-mL round-bottomed flask with a Teflon-coated stir bar

-

Rubber septum

-

Syringes and needles

-

Ice bath

-

Sintered-glass funnel

-

Desiccator with phosphorus pentoxide

-

Vacuum line and argon source

Procedure:

-

Fit an oven-dried 500-mL round-bottomed flask containing a stir bar with a rubber septum and allow it to cool to room temperature under vacuum.

-

Add 15.0 g (134 mmol) of DABCO to the flask.

-

Evacuate the flask and back-fill with argon. Repeat this cycle three times.

-

Under a positive argon pressure, introduce 180 mL of dry THF via syringe. Stir until the DABCO is completely dissolved.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 120 mL of Karl-Fischer reagent dropwise via syringe over 30 minutes, maintaining the external temperature at 0 °C.

-

Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Filter the resulting white precipitate using a sintered-glass funnel.

-

Wash the collected solid with 50 mL of anhydrous diethyl ether.

-

To further purify, re-slurry the solid twice with 50 mL of anhydrous diethyl ether, filtering after each wash.

-

Transfer the hygroscopic solid immediately to a round-bottomed flask and dry in a desiccator under vacuum over phosphorus pentoxide for 12 hours.

-

The final product is obtained as a colorless powder (yields typically 96-97%).

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of DABCO-bis(sulfur dioxide).

Caption: Experimental workflow for the synthesis of DABCO-bis(sulfur dioxide).

Concluding Remarks

DABCO-bis(sulfur dioxide) is a valuable reagent in organic synthesis, offering a safer and more convenient alternative to gaseous sulfur dioxide. The spectroscopic data and synthetic protocols provided in this guide are intended to facilitate its effective use in the laboratory. While comprehensive vibrational data is still partially elusive, the existing NMR and IR data provide a solid foundation for the characterization of this important compound.

References

An In-depth Technical Guide to the Thermal Stability of DABCO-Bis(sulfur dioxide) (DABSO)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DABCO-bis(sulfur dioxide), commonly known as DABSO, is a stable, solid charge-transfer complex between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1][2][3] It has gained significant traction in organic synthesis as a convenient and safer surrogate for gaseous sulfur dioxide, which is toxic and difficult to handle.[2][3] The utility of DABSO in synthesizing a wide array of sulfur-containing compounds, including sulfonamides and sulfones, makes understanding its physical and chemical properties critical.[2][4][5] This guide provides a comprehensive overview of the thermal stability of DABSO, detailing its decomposition properties, the experimental protocols used for its characterization, and best practices for its handling and storage.

Thermal Properties and Data

DABSO is an air-stable, microcrystalline white powder.[1] Its primary thermal characteristic is its decomposition upon heating, which liberates gaseous sulfur dioxide. This controlled release is fundamental to its function as an SO₂ surrogate in chemical reactions. The key quantitative data regarding its thermal stability is summarized below.

Table 1: Thermal and Physical Properties of DABSO

| Property | Value | Method | Reference |

| Decomposition Temperature | 200 °C | DSC | [4] |

| Appearance | Colorless crystalline solid / White powder | Visual | [1][2][4] |

| Stability | Air-stable, bench-stable, hygroscopic | - | [1][3][4] |

| Recommended Storage | Room temperature under inert gas; 2-8°C | - | [4] |

Thermal Decomposition Pathway

The thermal decomposition of DABSO is a reversible reaction that yields the parent amine (DABCO) and two molecules of sulfur dioxide gas. This process is central to its application, as the in situ generation of SO₂ allows for its controlled introduction into a reaction mixture.

Experimental Protocols for Thermal Analysis

The thermal stability of solid reagents like DABSO is typically evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions like melting and decomposition. The decomposition of DABSO at 200 °C was determined by this method.[4]

General Experimental Protocol for DSC:

-

Sample Preparation: A small quantity of DABSO powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Sealing: The pan is hermetically sealed to contain any pressure generated by the release of SO₂ gas upon decomposition. A small pinhole may be pierced in the lid to allow the gas to escape in a controlled manner, preventing pan rupture.

-

Instrument Setup: The sealed sample pan and an empty, sealed reference pan are placed in the DSC cell.

-

Thermal Program: The cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

-

Heating Ramp: The sample is heated at a linear rate (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 250 °C).

-

Data Analysis: The heat flow is recorded as a function of temperature. An endothermic peak is observed corresponding to the decomposition, with the onset temperature of this peak typically reported as the decomposition temperature.

TGA measures the change in mass of a sample as a function of temperature or time. It is highly effective for quantifying the mass loss associated with decomposition, confirming the stoichiometry of the released gas.

General Experimental Protocol for TGA:

-

Sample Preparation: A sample of DABSO (typically 5-10 mg) is weighed into a ceramic or platinum TGA crucible.

-

Instrument Setup: The crucible is placed onto the TGA's microbalance.

-

Thermal Program: The furnace is sealed and purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

-

Heating Ramp: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

-

Data Analysis: The mass of the sample is recorded continuously. The resulting TGA curve will show a sharp decrease in mass around 200 °C. The total mass loss should correspond to the loss of two molar equivalents of SO₂ (approximately 53.3% of the total mass of DABSO).

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the integrity and reactivity of DABSO.

-

Handling: DABSO is an air-stable solid that is easier and safer to handle than gaseous sulfur dioxide.[3][4] However, it is described as hygroscopic, so prolonged exposure to atmospheric moisture should be avoided.[1][3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

-

Storage: For long-term stability, DABSO should be stored in a tightly sealed container. While it is stable at room temperature, it is often stored under an inert atmosphere (e.g., nitrogen or argon).[1][4] Some suppliers recommend refrigeration (2-8°C) to ensure maximum shelf life.

Conclusion

DABCO-bis(sulfur dioxide) is a thermally stable solid up to approximately 200 °C, at which point it undergoes a clean decomposition to release sulfur dioxide gas. This property makes it an exceptionally valuable reagent in organic synthesis, providing a controllable and solid source of SO₂. Its stability profile, characterized by DSC and TGA, allows for its safe storage and handling under standard laboratory conditions, cementing its role as a superior alternative to gaseous sulfur dioxide in modern drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. afinitica.com [afinitica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of DABCO-Bis(sulfur dioxide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

DABSO is a white to off-white crystalline powder.[5][6] It is recognized as a bench-stable solid, though it is considered heat and air sensitive.[7] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S₂ | [7] |

| Molecular Weight | 240.30 g/mol | [8] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Melting Point | ~170-180 °C (with decomposition) | [5][7] |

| CAS Number | 119752-83-9 | [5] |

Solubility of DABCO-Bis(sulfur dioxide)

Quantitative, systematic studies on the solubility of DABSO in a wide range of organic solvents are sparse in publicly accessible literature. However, its utility as a reagent in various reaction media provides qualitative insights into its solubility. The compound is described as soluble in water.[5] For organic media, its solubility can be inferred from its use in various synthetic procedures.

The following table summarizes the organic solvents in which DABSO has been used as a reagent, suggesting at least partial solubility or effective dispersibility for reaction purposes.

| Solvent | Application Context | Implied Solubility/Dispersibility | Reference |

| Dimethyl Sulfoxide (DMSO) | Stock solution preparation | Soluble to at least 1.96 mg/mL | [9] |

| Tetrahydrofuran (THF) | Sulfonamide synthesis from Grignard reagents | Sufficiently soluble/dispersible for reaction | [1] |

| 1,4-Dioxane | Palladium-catalyzed aminosulfonylation | Sufficiently soluble/dispersible for reaction | |

| Acetonitrile (CH₃CN) | Sulfamide preparation | Sufficiently soluble/dispersible for reaction | [1] |

| Isopropyl Alcohol | Heck-type reactions | Sufficiently soluble/dispersible for reaction | [5] |

It is crucial to note that the above table does not represent quantitative solubility limits but rather indicates solvents in which DABSO can be effectively used for chemical reactions. For drug development and process chemistry, precise solubility determination is often necessary.

Experimental Protocols

Protocol for Synthesis of DABCO-Bis(sulfur dioxide)

This protocol is based on the common method for preparing the DABSO adduct.

Objective: To synthesize the DABCO-bis(sulfur dioxide) adduct from DABCO and sulfur dioxide.

Materials:

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Sulfur dioxide (SO₂), condensed or gaseous

-

Anhydrous diethyl ether or other suitable anhydrous solvent

-

Schlenk flask or a two-necked round-bottom flask

-

Stirring apparatus

-

Gas inlet tube

-

Drying tube

Procedure:

-

In a fume hood, dissolve DABCO in anhydrous diethyl ether in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Bubble gaseous sulfur dioxide slowly through the stirred solution. Alternatively, add condensed sulfur dioxide dropwise.

-

A white precipitate of DABCO-bis(sulfur dioxide) will form immediately.

-

Continue the addition of SO₂ until no further precipitation is observed.

-

Once the reaction is complete, stop the flow of SO₂ and stir the suspension for an additional 30 minutes at 0 °C.

-

Isolate the white solid product by filtration under inert atmosphere.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield DABCO-bis(sulfur dioxide) as a stable, white crystalline solid.

Protocol for Determination of Solubility

This protocol outlines a standard method for determining the solubility of a solid compound like DABSO in an organic solvent.

Objective: To quantitatively determine the solubility of DABSO in a specific organic solvent at a given temperature.

Materials:

-

DABCO-bis(sulfur dioxide)

-

Selected organic solvent (e.g., THF, Dioxane, Acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Sample Preparation: Add an excess amount of DABSO to a series of vials. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of DABSO in the diluted solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving DABCO-bis(sulfur dioxide).

Caption: Synthesis of DABSO from DABCO and sulfur dioxide.

Caption: General workflow for sulfonamide synthesis using DABSO.

Conclusion

DABCO-bis(sulfur dioxide) is an indispensable reagent in modern organic synthesis, particularly for the construction of sulfur-containing compounds relevant to the pharmaceutical industry. While comprehensive quantitative data on its solubility in a broad array of organic solvents remains elusive in the literature, its successful application in various solvent systems like THF, dioxane, and acetonitrile confirms its utility and at least partial solubility. The provided protocols for its synthesis and solubility determination offer a practical framework for researchers. The visualized workflows further clarify its role in key synthetic transformations, underscoring its importance as a safe and effective surrogate for sulfur dioxide. Further quantitative studies on its solubility would be a valuable contribution to the field, aiding in reaction optimization and process scale-up.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,4-Diazabicyclo 2.2.2 octane bis(sulfur dioxide) adduct = 95 elemental analysis sulfur 119752-83-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Bis(sulfur Dioxide)-1,4-diazabicyclo[2.2.2]octane Adduct 119752-83-9 | TCI AMERICA [tcichemicals.com]

- 6. afinitica.com [afinitica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. csustan.edu [csustan.edu]

Methodological & Application

Application Notes and Protocols: The Use of DABCO-Bis(sulfur dioxide) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DABCO-bis(sulfur dioxide), often abbreviated as DABSO, is a stable, colorless, crystalline solid that serves as a convenient and safe surrogate for gaseous sulfur dioxide (SO₂) in a variety of organic transformations.[1][2][3][4][5] The difficulties and hazards associated with handling toxic and gaseous SO₂ have historically limited its widespread use in laboratory settings.[6] DABSO, a charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane (DABCO) and SO₂, overcomes these limitations, providing a bench-stable reagent that allows for the controlled release of sulfur dioxide.[1][5][6][7] This has led to its increasing application in the synthesis of a wide array of sulfur-containing compounds, which are prominent motifs in pharmaceuticals and agrochemicals.[6][8][9][10]

This document provides detailed application notes and experimental protocols for the use of DABSO in the synthesis of key organic molecules, including sulfonamides, sulfones, sulfonyl fluorides, and sulfamides.

Key Applications and Synthetic Protocols

DABSO has proven to be a versatile reagent for the introduction of the sulfonyl group (-SO₂-) into organic molecules. Its utility spans from reactions with organometallic reagents to transition metal-catalyzed cross-coupling reactions.[9][11]

Sulfonamides are a critical class of compounds in medicinal chemistry.[9] DABSO provides a streamlined route to their synthesis, typically via the formation of an intermediate sulfinate salt.

a) From Grignard Reagents

A common method involves the reaction of a Grignard reagent with DABSO to form a magnesium sulfinate, which is then treated in situ with an aminating agent to yield the desired sulfonamide.[1][2][3][5]

Experimental Protocol: Synthesis of 1-((3-Methoxyphenyl)sulfonyl)piperidine [7]

Materials:

-

DABCO-bis(sulfur dioxide) (DABSO)

-

3-Methoxyphenylmagnesium bromide (or the corresponding aryl halide for Grignard reagent formation)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Chlorosuccinimide (NCS)

-

Piperidine

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

An oven-dried three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and rubber septa is cooled to room temperature under an inert atmosphere (e.g., argon).

-

DABSO (1.25 equivalents) is added to the flask, which is then evacuated and backfilled with argon three times.

-

Anhydrous THF is added, and the resulting suspension is cooled to 0 °C.

-

A solution of 3-methoxyphenylmagnesium bromide (1.0 equivalent) in THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 2 hours.

-

In a separate flask, a solution of piperidine (1.1 equivalents) in anhydrous DCM is prepared and cooled to 0 °C.

-

N-Chlorosuccinimide (1.1 equivalents) is added portion-wise to the piperidine solution, and the mixture is stirred for 30 minutes to generate the chloroamine in situ.

-

The freshly prepared chloroamine solution is then added to the sulfinate-containing reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.

b) Palladium-Catalyzed Aminosulfonylation

Aryl and alkenyl iodides can be converted to N-aminosulfonamides in a palladium-catalyzed three-component reaction with DABSO and N,N-disubstituted hydrazines.[7]

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aminosulfonamides [7]

Materials:

-

Aryl or Alkenyl Iodide

-

DABCO-bis(sulfur dioxide) (DABSO) (0.6 equivalents)

-

N,N-Disubstituted Hydrazine

-

Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

-

Tri-tert-butylphosphonium tetrafluoroborate (7 mol%)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.5 equivalents)

-

Anhydrous Solvent (e.g., Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl iodide (1.0 equivalent), DABSO, DABCO, Pd(OAc)₂, and tri-tert-butylphosphonium tetrafluoroborate.

-

The vessel is sealed, removed from the glovebox, and anhydrous solvent is added via syringe.

-

The N,N-disubstituted hydrazine (1.2 equivalents) is then added.

-

The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 16-24 hours).

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Sulfones are another important class of sulfur-containing compounds with applications in materials science and medicinal chemistry.[8][10] DABSO facilitates a one-pot, three-component synthesis of sulfones.

a) From Organometallic Reagents and Electrophiles

This versatile method involves the formation of a metal sulfinate from an organometallic reagent (Grignard or organolithium) and DABSO, followed by an in situ reaction with a carbon electrophile.[8][10]

Experimental Protocol: One-Pot Synthesis of Sulfones [8][10]

Materials:

-

Organometallic Reagent (e.g., n-BuMgCl) (1.0 equivalent)

-

DABCO-bis(sulfur dioxide) (DABSO) (1.0 equivalent)

-

Electrophile (e.g., Alkyl halide, Benzyl halide) (3.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the organometallic reagent in THF at -40 °C under an inert atmosphere, a solution of DABSO in THF is added dropwise.

-

The reaction mixture is stirred at -40 °C for a specified time to allow for the formation of the metal sulfinate.

-

The electrophile and DMF are then added to the reaction mixture.

-

The reaction is heated to 120 °C using microwave irradiation for 3 hours.[8]

-

After cooling, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Sulfonyl fluorides are valuable intermediates in organic synthesis and have gained attention in chemical biology as covalent probes.

a) Palladium-Catalyzed Conversion of Aryl Iodides

Aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot, palladium-catalyzed reaction using DABSO and an electrophilic fluorinating agent like Selectfluor.[12]

Experimental Protocol: Synthesis of Aryl Sulfonyl Fluorides [12]

Materials:

-

Aryl Iodide (1.0 equivalent)

-

DABCO-bis(sulfur dioxide) (DABSO) (1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 equivalents)

-

Di(adamantan-1-yl)(butyl)phosphine (PAd₂Bu) (0.08 equivalents)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Isopropyl Alcohol (iPrOH)

-

Selectfluor (N-Fluorobenzenesulfonimide)

-

Acetonitrile (MeCN)

Procedure:

-

A reaction vessel is charged with the aryl iodide, DABSO, Pd(OAc)₂, PAd₂Bu, and Et₃N.

-

iPrOH is added, and the mixture is heated at 75 °C for 16 hours.

-

The reaction is cooled to room temperature, and a solution of Selectfluor in MeCN is added.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is then worked up by adding water and extracting with an organic solvent.

-

The combined organic extracts are dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Sulfamides can be prepared from the reaction of anilines with DABSO in the presence of iodine.[1][2]

Experimental Protocol: Synthesis of Sulfamides [1]

Materials:

-

Aniline (1.0 equivalent)

-

DABCO-bis(sulfur dioxide) (DABSO) (2.0 equivalents)

-

Iodine (I₂)

-

Solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the aniline in the chosen solvent, DABSO is added.

-

Iodine is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction is worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the yields of various products synthesized using DABSO under different reaction conditions.

Table 1: Synthesis of Sulfonamides from Grignard Reagents and DABSO

| Grignard Reagent | Amine | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Morpholine | 4-(Phenylsulfonyl)morpholine | 85 | [1] |

| 4-Methoxyphenylmagnesium bromide | Piperidine | 1-((4-Methoxyphenyl)sulfonyl)piperidine | 78 | [1] |

| 2-Thienylmagnesium bromide | Pyrrolidine | 1-((Thiophen-2-yl)sulfonyl)pyrrolidine | 72 | [1] |

Table 2: One-Pot Synthesis of Sulfones using DABSO

| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |

| n-Butylmagnesium chloride | Benzyl bromide | Benzyl butyl sulfone | 86 | [8] |

| Phenylmagnesium bromide | Allyl bromide | Allyl phenyl sulfone | 75 | [8] |

| Ethylmagnesium bromide | Propargyl bromide | Ethyl prop-2-yn-1-yl sulfone | 68 | [8] |

Table 3: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides

| Aryl Iodide | Product | Yield (%) | Reference |

| 4-Iodoacetophenone | 4-Acetylbenzenesulfonyl fluoride | 85 | [12] |

| 1-Iodo-4-nitrobenzene | 4-Nitrobenzenesulfonyl fluoride | 92 | [12] |

| 2-Iodonaphthalene | Naphthalene-2-sulfonyl fluoride | 78 | [12] |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of key compound classes using DABSO.

Caption: Workflow for sulfonamide synthesis from Grignard reagents.

Caption: One-pot, three-component synthesis of sulfones.

Caption: Palladium-catalyzed synthesis of sulfonyl fluorides.

Conclusion

DABCO-bis(sulfur dioxide) has emerged as an indispensable reagent in modern organic synthesis, providing a safe and practical alternative to gaseous sulfur dioxide.[1][5] Its application in the synthesis of sulfonamides, sulfones, sulfonyl fluorides, and other sulfur-containing compounds is continually expanding, offering efficient and often milder reaction conditions. The protocols and data presented here are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, facilitating the exploration and application of this versatile reagent.

References

- 1. afinitica.com [afinitica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation. | Semantic Scholar [semanticscholar.org]